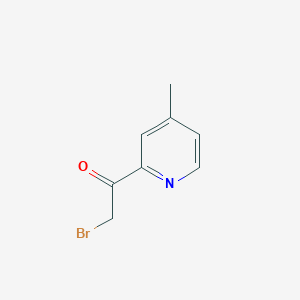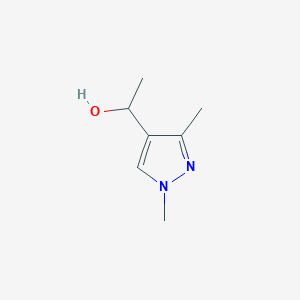
6-Fluoro-1H-indazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Fluoro-1H-indazole-5-carbonitrile” is a chemical compound with the molecular formula C8H4FN3 . It is used for research purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 1H-indazoles, including “6-Fluoro-1H-indazole-5-carbonitrile”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-1H-indazole-5-carbonitrile” consists of 8 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms . The InChI Code for this compound is 1S/C8H4FN3/c9-7-2-8-6 (4-11-12-8)1-5 (7)3-10/h1-2,4H, (H,11,12) .
Physical And Chemical Properties Analysis
“6-Fluoro-1H-indazole-5-carbonitrile” is a solid at room temperature . It has a molecular weight of 161.14 . The compound is sealed in dry conditions and stored at room temperature .
Aplicaciones Científicas De Investigación
Field
This compound is used in the field of Chemical Synthesis .
Application
6-Fluoro-1H-indazole-5-carbonitrile is a chemical compound used in the synthesis of various other compounds .
Results
The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .
Use in the Synthesis of Indazoles
Field
This compound is used in the field of Heterocyclic Chemistry .
Application
6-Fluoro-1H-indazole-5-carbonitrile can be used in the synthesis of 1H- and 2H-indazoles .
Method of Application
The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Results
These synthetic approaches have been optimized over the last five years and can produce a wide variety of indazole compounds .
Use in Medicinal Chemistry
Field
This compound is used in the field of Medicinal Chemistry .
Application
Indazole-containing heterocyclic compounds, which can be synthesized using 6-Fluoro-1H-indazole-5-carbonitrile, have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Results
The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .
Use in Material Science
Field
This compound is used in the field of Material Science .
Application
The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex .
Method of Application
This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .
Results
The outcomes of these applications can vary greatly depending on the specific reactions and conditions used .
Use in Drug Discovery
Field
This compound is used in the field of Drug Discovery .
Application
Several recently marketed drugs contain indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Results
The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .
Use in Sustainable Multicomponent Reactions
Field
This compound is used in the field of Sustainable Chemistry .
Application
1H-indole-3-carbaldehyde, a similar compound to 6-Fluoro-1H-indazole-5-carbonitrile, has been used in sustainable multicomponent reactions . These reactions are often used in the assembly of pharmaceutically interesting scaffolds .
Results
The outcomes of these applications can vary greatly depending on the specific reactions and conditions used .
Safety And Hazards
The safety data sheet for “6-Fluoro-1H-indazole-5-carbonitrile” indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing off with soap and plenty of water in case of skin contact .
Propiedades
IUPAC Name |
6-fluoro-1H-indazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUYVSMGNDIOLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1H-indazole-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)


amine](/img/structure/B1344652.png)
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)



